1,6-Dinitro-benzo(e)pyrene
CAS No.: 120812-48-8
Cat. No.: VC20827090
Molecular Formula: C20H10N2O4
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120812-48-8 |
---|---|
Molecular Formula | C20H10N2O4 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 3,8-dinitrobenzo[e]pyrene |
Standard InChI | InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H |
Standard InChI Key | JQYDZVJBMITZCN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
1,6-Dinitro-benzo(e)pyrene belongs to the class of nitro-PAHs, distinguished by the presence of two nitro groups (-NO) at the 1- and 6-positions of the benzo(e)pyrene backbone. Its IUPAC name, 3,8-dinitrobenzo[e]pyrene, reflects the alternate numbering system used for fused aromatic rings. The compound’s planar structure facilitates intercalation with DNA, a mechanism implicated in its genotoxicity .
Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 1.557 g/cm³ | |
Boiling Point | 597.1°C at 760 mmHg | |
Flash Point | 298°C | |
Vapor Pressure | 1.37 × 10 mmHg at 25°C | |
LogP (Octanol-Water) | 6.60 | |
Water Solubility | Low (estimated <0.1 mg/L) |
The high logP value indicates strong lipophilicity, favoring bioaccumulation in adipose tissues . Its low vapor pressure suggests limited volatility, making particulate-bound exposure a primary concern .
Synthesis and Industrial Relevance
The synthesis of 1,6-dinitro-benzo(e)pyrene involves nitration of benzo(e)pyrene under controlled conditions. A method described by Hashimoto and Shudo (1984) utilizes concentrated nitric acid () at elevated temperatures, yielding a mixture of mono- and dinitro isomers. Purification is achieved via sequential reduction and diazotization:
-
Reduction: Treatment with sodium hydrosulfide () selectively reduces one nitro group to an amine, yielding intermediates like 1-amino-6-nitrobenzo(e)pyrene .
-
Diazotization: The amine intermediate is converted back to the nitro group via diazonium salt formation, ensuring high regioselectivity .
Industrial production remains limited due to its hazardous nature, but it is synthesized in small quantities for toxicological research. As of 2021, American Custom Chemicals Corporation offered 95% pure 1,6-dinitro-benzo(e)pyrene at $496.68 per 5 mg, underscoring its niche application .
Toxicological Profile and Mechanisms of Carcinogenicity
Acute and Chronic Toxicity
In a landmark study by Takayama et al. (1985), direct lung injections in F344 rats revealed a dose-dependent increase in pulmonary tumors:
Comparative analyses showed 1,6-dinitro-benzo(e)pyrene induced tumors at one-third the dose of benzo[a]pyrene (BaP), with undifferentiated neoplasms predominating . The compound’s electrophilic nitro groups facilitate DNA adduct formation, particularly at guanine residues, leading to frameshift mutations .
Mutagenicity
1,6-Dinitro-benzo(e)pyrene exhibits potent mutagenicity in Salmonella typhimurium TA98, with a reported specific activity of 1,400–3,200 revertants/μg in the Ames test . This activity correlates with its half-wave reduction potential (), which enhances enzymatic activation via nitroreductases .
Environmental Occurrence and Human Exposure
Emission Sources
-
Diesel Exhaust: Concentrations range from 0.033–1.2 mg/kg in particulate matter .
-
Kerosene Heaters: Emits 0.2 ng/h during operation, contributing to indoor air pollution .
-
Industrial Processes: Detected in aluminum smelter emissions and coal tar derivatives .
Regulatory Status
The U.S. EPA classifies nitro-PAHs as hazardous air pollutants under the Clean Air Act . California’s Proposition 65 lists 1,6-dinitro-benzo(e)pyrene as a known carcinogen, mandating warning labels for products containing >0.1 μg/day .
Research Gaps and Future Directions
Despite advances, critical gaps persist:
-
Human Epidemiological Data: No longitudinal studies link ambient exposure to cancer incidence .
-
Metabolic Pathways: Limited data on cytochrome P450-mediated oxidation in mammalian systems .
-
Remediation Strategies: Photocatalytic degradation using TiO nanoparticles shows promise but requires optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume